molecular formula C23H22ClN3O4S2 B299890 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Cat. No. B299890
M. Wt: 504 g/mol
InChI Key: VEOAEXNEMGYOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate, also known as TAK-659, is a chemical compound that belongs to the class of kinase inhibitors. It was developed by Takeda Pharmaceuticals and is currently being investigated for its potential therapeutic applications in various diseases.

Mechanism of Action

7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate inhibits the activity of BTK by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and the subsequent suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has been shown to have potent anti-proliferative effects on B-cell malignancies, both in vitro and in vivo. It also has anti-inflammatory effects, which make it a potential therapeutic agent for autoimmune and inflammatory diseases. 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one of the limitations of 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate.

Future Directions

There are several potential future directions for the research and development of 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate. One possibility is to investigate its potential therapeutic applications in other diseases, such as autoimmune and inflammatory diseases. Another direction is to develop more potent and selective BTK inhibitors based on the structure of 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate in clinical trials.

Synthesis Methods

The synthesis of 7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves a multi-step process that includes the reaction of 4-chlorobenzylamine with ethyl 2-bromoacetate, followed by the cyclization of the resulting intermediate with 2-amino-4,6-dimethylthiopyrimidine. The final step involves the reaction of the resulting compound with methyl 2-chloropropionate and sodium hydride. The yield of the final product is around 30%.

Scientific Research Applications

7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It is a potent inhibitor of the Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

properties

Product Name

7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Molecular Formula

C23H22ClN3O4S2

Molecular Weight

504 g/mol

IUPAC Name

7-O-ethyl 2-O-methyl 9-benzyl-4-(4-chlorophenyl)-8-methyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate

InChI

InChI=1S/C23H22ClN3O4S2/c1-4-31-21(28)19-15(2)26(14-16-8-6-5-7-9-16)23(32-19)27(18-12-10-17(24)11-13-18)25-20(33-23)22(29)30-3/h5-13H,4,14H2,1-3H3

InChI Key

VEOAEXNEMGYOCZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OC)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OC)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)C

Origin of Product

United States

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